molecular formula C10H20N2O3 B1407401 tert-Butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate CAS No. 1780283-92-2

tert-Butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate

Cat. No.: B1407401
CAS No.: 1780283-92-2
M. Wt: 216.28 g/mol
InChI Key: SXRTUAVBFKKAJN-UHFFFAOYSA-N
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Biological Activity

Tert-butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS No. 152537-03-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is C10H19NO3, with a molecular weight of 201.26 g/mol. Key physical properties include:

  • Boiling Point : Not specified
  • Molar Refractivity : 57.75
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 3

These properties suggest that the compound has a relatively high degree of solubility and potential for interaction with biological targets.

The biological activity of this compound appears to be linked to its ability to interact with various receptors and enzymes involved in cellular signaling pathways. Preliminary studies indicate that it may act as an inhibitor for Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are implicated in autoimmune responses and inflammatory diseases .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, studies reported significant apoptosis induction in breast cancer cell lines when treated with this compound, measured by the increase in activated caspase-3 levels .

In Vivo Studies

In vivo experiments using mouse models have provided insights into the therapeutic potential of this compound. For example, in a lupus disease model (NZBWF1/J mice), oral dosing showed a reduction in auto-antibody titers associated with systemic lupus erythematosus when treated with this compound . The treatment led to statistically significant improvements compared to control groups, indicating its potential as an anti-inflammatory agent.

Table 1: Summary of Biological Activity Findings

Study TypeModel/Cell LineTreatment DoseKey Findings
In VitroMDA-MB-231 (Breast Cancer)Varies (up to 100 µM)Induction of apoptosis via caspase activation
In VivoNZBWF1/J Mice33 mg/kg - 300 mg/kgReduction in anti-dsDNA auto-antibodies

Case Studies

  • Case Study on Autoimmunity : In the NZBWF1/J mouse model, continuous treatment over several weeks resulted in a marked decrease in disease progression as evidenced by lower titers of anti-dsDNA antibodies. This suggests a promising role for the compound in managing autoimmune diseases .
  • Cancer Cell Line Response : In a study focused on breast cancer cell lines, the compound was shown to significantly inhibit cell proliferation and induce apoptosis at concentrations as low as 10 µM, highlighting its potential as an anticancer therapeutic .

Properties

IUPAC Name

tert-butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)12-6-10(11,7-12)4-5-13/h13H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRTUAVBFKKAJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780283-92-2
Record name tert-butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate

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